

# Application Note: Quantification of Norendoxifen in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Norendoxifen

Cat. No.: B10796928

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **norendoxifen** in human plasma. **Norendoxifen**, an active metabolite of the selective estrogen receptor modulator tamoxifen, is a critical analyte in clinical and pharmacological studies. The described method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis. This document provides detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis, along with performance characteristics.

## Introduction

Tamoxifen is a widely prescribed medication for the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is largely dependent on the formation of its active metabolites, primarily 4-hydroxytamoxifen and endoxifen. **Norendoxifen** (N,N-didesmethyl-4-hydroxy tamoxifen) is another significant metabolite that contributes to the overall pharmacological effect. Accurate and precise quantification of **norendoxifen** in plasma is essential for therapeutic drug monitoring, pharmacokinetic studies, and understanding inter-individual variability in tamoxifen metabolism. This application note presents a validated LC-MS/MS method designed for the reliable quantification of **norendoxifen** in human plasma, catering to the needs of researchers, scientists, and drug development professionals.

## Experimental

### Materials and Reagents

- **Norendoxifen** analytical standard
- N-desmethyl-4-hydroxy tamoxifen-d5 (d5-ENDX) internal standard (IS)
- HPLC grade methanol
- HPLC grade water
- Formic acid (LC-MS grade)
- Drug-free human plasma

### Sample Preparation

A protein precipitation method is employed for the extraction of **norendoxifen** from plasma samples.

Protocol:

- To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (d5-ENDX) at an appropriate concentration.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
- Vortex briefly and inject onto the LC-MS/MS system.

## Liquid Chromatography

Chromatographic separation is performed using a UHPLC system with a C18 reversed-phase column.

Table 1: Chromatographic Conditions

Parameter	Value
LC System	UHPLC System
Column	Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 $\mu$ m) or equivalent
Guard Column	VanGuard HSS T3 (2.1 x 5 mm, 1.8 $\mu$ m) or equivalent
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L
Run Time	Approximately 6.5 minutes
Gradient Program	Time (min)
0.0	
1.0	
4.0	
5.0	
5.1	
6.5	

## Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: Mass Spectrometry Parameters

Parameter	Norendoxifen	d5-ENDX (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (m/z)	360.3	379.3
Product Ion (m/z)	129.1	58.1
MRM Transition	360.3 > 129.1	379.3 > 58.1
Cone Voltage (V)	Optimized for specific instrument (e.g., 24-54 V)	Optimized for specific instrument (e.g., 24-54 V)
Collision Energy (eV)	Optimized for specific instrument (e.g., 18-26 eV)	Optimized for specific instrument (e.g., 18-26 eV)

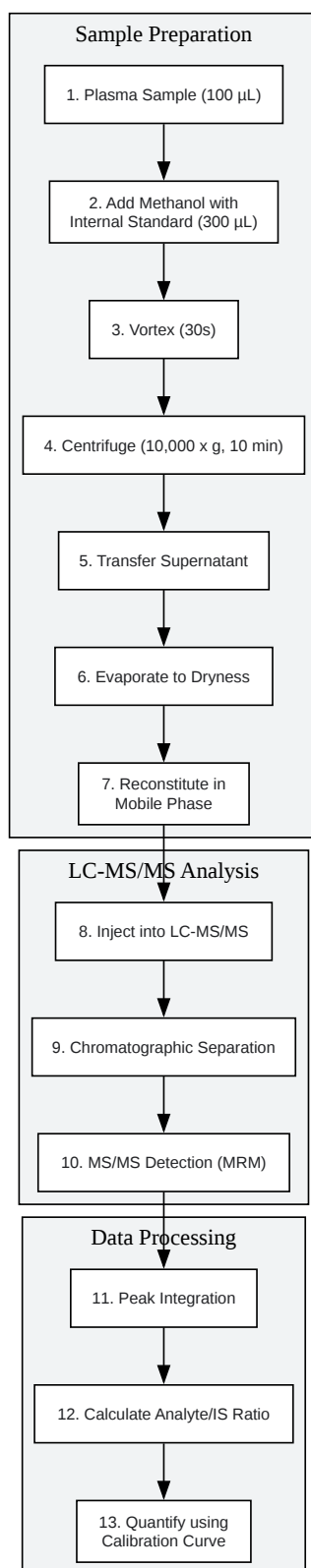
## Method Performance

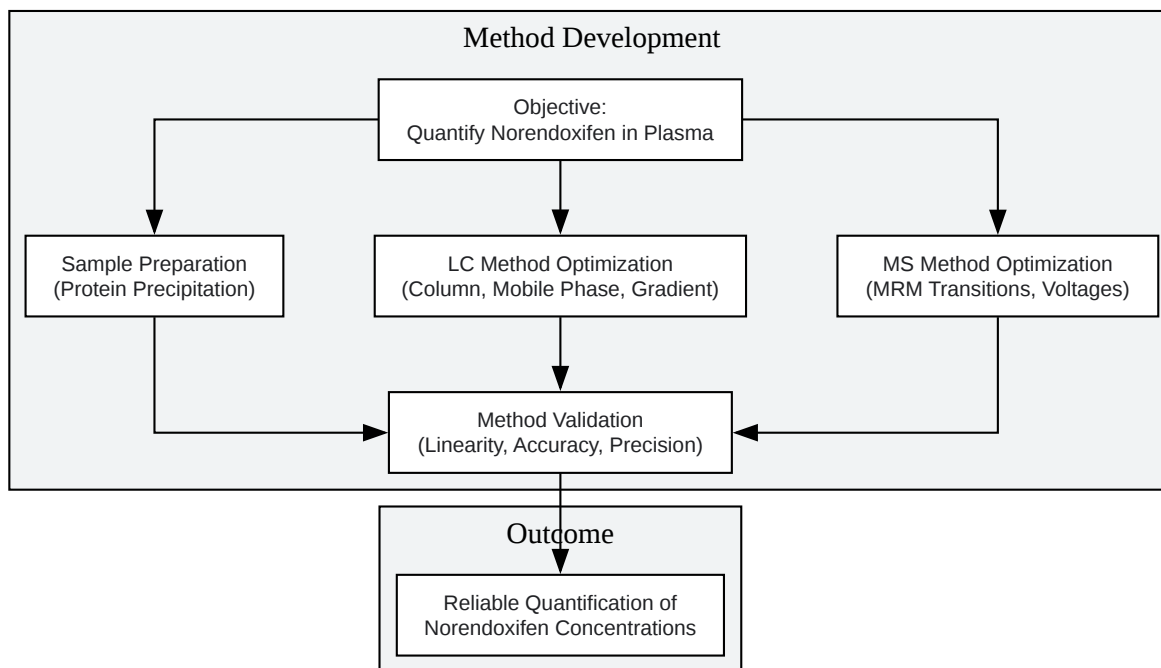
The method was validated according to established guidelines for bioanalytical method validation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Quantitative Performance Data

Parameter	Result
Linearity Range	1 - 500 ng/mL for E and Z isomers. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Correlation Coefficient ( $r^2$ )	$\geq 0.98$ . <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Accuracy	Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ at the Lower Limit of Quantification). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Precision (Intra- and Inter-day)	$\leq 15\%$ RSD ( $\leq 20\%$ at the Lower Limit of Quantification). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Recovery	$> 90\%$ . <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Lower Limit of Quantification (LLOQ)	1 ng/mL for the E isomer and 0.5 ng/mL for the Z isomer. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Workflow and Signaling Pathway Diagrams





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## References

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